molecular formula C9H10N2O2 B3219696 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- CAS No. 1190319-90-4

2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-

Cat. No.: B3219696
CAS No.: 1190319-90-4
M. Wt: 178.19 g/mol
InChI Key: JIIZYEJEZAJAGG-UHFFFAOYSA-N
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Description

The compound 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- is a substituted indole derivative characterized by a bicyclic structure with an amino group at position 5, a hydroxyl group at position 3, and a methyl substituent also at position 2. Indole derivatives are pharmacologically significant due to their structural resemblance to endogenous biomolecules, enabling diverse biological interactions.

Properties

IUPAC Name

5-amino-3-hydroxy-3-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-9(13)6-4-5(10)2-3-7(6)11-8(9)12/h2-4,13H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIZYEJEZAJAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N)NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214719
Record name 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-90-4
Record name 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3-dihydro-3-hydroxy-3-methyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-, often involves the use of specific reagents and catalysts. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . Another method involves the Vilsmeier-Haack reaction, which uses methylene chloride and amine reagents to produce the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxindole derivatives, while substitution reactions can produce halogenated indole compounds .

Scientific Research Applications

2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituent positions and types, altering physicochemical and biological properties. Below is a comparative overview:

Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 5-NH₂, 3-OH, 3-CH₃ C₉H₁₀N₂O₂ 178.19 Amino, hydroxyl, methyl
5-Amino-3,3-dimethyl-1,3-dihydro-2H-indol-2-one HCl (1401425-29-3) 5-NH₂, 3-(CH₃)₂ C₁₀H₁₃ClN₂O 219.07 Amino, dimethyl, hydrochloride salt
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one HCl (1104895-64-8) 3-NH₂, 5-Cl, 3-CH₃ C₈H₈Cl₂N₂O 219.07 Amino, chloro, hydrochloride salt
5-Chloro-3-(5-chloro-2-methoxyphenyl)-... (847866-86-8) 5-Cl, 3-Cl, 3-OCH₃ C₁₅H₁₂Cl₂NO₃ 308.16 Chloro, methoxy
5-Fluoro-1,3-dihydro-3-methyl-2H-indol-2-one (1035805-54-9) 5-F, 3-CH₃ C₉H₈FNO 165.16 Fluoro, methyl

Physicochemical Properties

  • Solubility : The target compound’s –NH₂ and –OH groups enhance water solubility compared to chloro- or methoxy-substituted analogs (e.g., 847866-86-8), which are more lipophilic .
  • Stability : Hydroxyl groups (as in the target compound) may confer susceptibility to oxidation, whereas halogenated derivatives (e.g., 5-chloro or 5-fluoro) exhibit greater metabolic stability .
  • Acidity/Basicity: The amino group (pKa ~9–10) and hydroxyl group (pKa ~10–12) in the target compound enable pH-dependent ionization, contrasting with electron-withdrawing groups (e.g., –NO₂ in ) that reduce basicity .

Key Research Findings

  • Substituent Effects on Activity: Amino groups at position 5 correlate with enhanced antimicrobial activity compared to nitro or chloro substituents, as seen in ’s nitrophenyl derivatives .
  • Halogenation Impact : Fluorine () and chlorine () substituents increase molecular weight and lipophilicity, altering ADMET profiles compared to hydroxyl/methyl groups .

Biological Activity

The compound 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- (CAS Number: 20876-36-2) is a derivative of indole known for its diverse biological activities. This article explores its chemical properties, biological effects, and the mechanisms underlying its activity based on recent research findings.

The molecular formula of this compound is C8H8N2OC_8H_8N_2O, with a molecular weight of 148.162 g/mol. Key physical properties include:

PropertyValue
Density1.3 ± 0.1 g/cm³
Boiling Point416.8 ± 45.0 °C
Melting Point182 - 186 °C
Flash Point205.8 ± 28.7 °C
LogP0.15

These properties indicate the compound's stability and potential for various applications in medicinal chemistry .

Biological Activities

Research has demonstrated that derivatives of indol-2-one exhibit a wide range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that compounds related to indol-2-one possess significant antibacterial and antifungal properties. For example, derivatives were tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating notable efficacy .
  • Antitubercular Activity :
    • The synthesized derivatives have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds exhibited promising results, indicating their potential as therapeutic agents against tuberculosis .
  • Antiviral Activity :
    • Certain derivatives have shown inhibitory effects on viral replication, notably in models of Hepatitis B virus (HBV). In vitro studies indicated that these compounds could significantly reduce HBV replication at concentrations around 10 µM .
  • Anticonvulsant Activity :
    • The anticonvulsant properties of indole derivatives have also been documented, suggesting their utility in treating seizure disorders .
  • Anti-inflammatory Effects :
    • Some studies reported that indole derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 was particularly noted, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The biological activities of 2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl- can be attributed to various mechanisms:

  • Enzyme Inhibition : Many indole derivatives act by inhibiting key enzymes involved in disease pathways, such as COX enzymes in inflammation and polymerases in viral replication.
  • Interaction with Cellular Targets : These compounds may interact with specific receptors or proteins within cells, altering signaling pathways that lead to therapeutic effects.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A recent study synthesized various 5-substituted indole derivatives and tested them against a panel of bacteria and fungi. The results indicated that certain modifications enhanced antimicrobial potency significantly .
  • Evaluation of Antitubercular Activity : In vitro testing against Mycobacterium tuberculosis revealed that specific derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard treatments, suggesting their potential as new antitubercular agents .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via acid-catalyzed cyclization or multicomponent reactions. For example:

  • p-TSA-catalyzed condensation : A rapid method using p-toluenesulfonic acid (p-TSA) achieves cyclization of indole derivatives under mild conditions, though yields depend on solvent polarity and temperature control .
  • Click chemistry approaches : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for functionalizing the indole core, but yields (~30%) may require optimization of stoichiometry and reaction time .
Method Catalyst/SolventYield (%)Key Reference
Acid-catalyzed cyclizationp-TSA in PEG-400:DMF~30
CuAAC functionalizationCuI in PEG-400:DMF30

Q. How is structural characterization performed for this compound?

  • NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 8.62 ppm for aromatic protons, δ 127.1 ppm for carbonyl carbons) confirms regiochemistry and hydrogen bonding at the 3-hydroxy group .
  • X-ray crystallography : Single-crystal studies (90 K) reveal intramolecular hydrogen bonds (O–H···O) stabilizing the 3-hydroxy-3-methyl motif .
  • HRMS : High-resolution mass spectrometry (FAB-HRMS) validates molecular weight (e.g., m/z 335.1512 [M+H]⁺) .

Q. What analytical techniques assess purity and stability?

  • HPLC/TLC : Monitor degradation under oxidative or hydrolytic conditions. Evidence suggests instability in polar solvents; store at 2–8°C in inert atmospheres .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability of the crystalline form .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Discrepancies in reported NMR data may arise from:

  • Solvent effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding and chemical shifts .
  • Tautomerism : The 3-hydroxy group may exhibit keto-enol tautomerism, requiring pH-controlled experiments .
    Methodological recommendation : Standardize solvent systems and report temperature explicitly (e.g., 298 K vs. 90 K in crystallography) .

Q. What mechanistic insights exist for byproduct formation during synthesis?

  • Competitive pathways : p-TSA may promote dimerization via electrophilic aromatic substitution. LC-MS can identify byproducts (e.g., m/z 413–467 in mass tables) .
  • Catalyst optimization : Reduce Cu(I) loading in CuAAC to minimize oxidative byproducts .

Q. How do substitutions at the 3-hydroxy-3-methyl or 5-amino positions affect bioactivity?

  • 3-Hydroxy modification : Replacement with methoxy groups (e.g., 3,3-dimethoxy analogs) reduces hydrogen-bonding capacity, altering solubility and kinase inhibition .
  • 5-Amino functionalization : Bisindolylmaleimide derivatives (e.g., GF 109203X) show enhanced PKC inhibition, suggesting structure-activity relationship (SAR) studies for target validation .

Q. What computational approaches predict reactivity or pharmacological interactions?

  • Docking studies : Use PubChem 3D conformers (InChIKey: FYHLRIGARDUGKI) to model binding with kinase domains .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with antioxidant activity observed in ischemia models .

Data Contradictions and Mitigation Strategies

  • Spectral reproducibility : Cross-validate NMR assignments with DFT calculations (e.g., B3LYP/6-31G*) .
  • Yield variability : Optimize catalyst recycling (p-TSA) or switch to microwave-assisted synthesis for higher consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-
Reactant of Route 2
2H-Indol-2-one, 5-amino-1,3-dihydro-3-hydroxy-3-methyl-

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